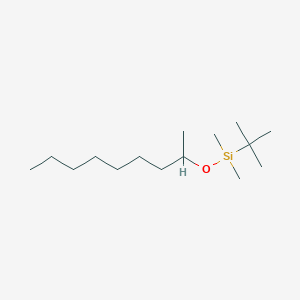
2-nonanol, tBDMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nonanol, tert-Butyldimethylsilyl (tBDMS) ether is a derivative of 2-nonanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonanol, tert-butyldimethylsilyl ether typically involves the reaction of 2-nonanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2-nonanol, tert-butyldimethylsilyl ether follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2-Nonanol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group is stable under mild oxidative conditions, but can be removed under strong oxidative conditions.
Reduction: The compound is resistant to reduction due to the presence of the silyl protecting group.
Substitution: The silyl group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield the corresponding alcohol .
科学研究应用
2-Nonanol, tert-butyldimethylsilyl ether is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism by which 2-nonanol, tert-butyldimethylsilyl ether exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable bond with the oxygen atom of the hydroxyl group, preventing it from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the dimethylsilyl group .
相似化合物的比较
Similar Compounds
Trimethylsilyl (TMS) ethers: Less stable compared to tert-butyldimethylsilyl ethers and more prone to hydrolysis.
Tert-Butyldiphenylsilyl (TBDPS) ethers: More stable than tert-butyldimethylsilyl ethers but bulkier, which can hinder certain reactions.
Uniqueness
2-Nonanol, tert-butyldimethylsilyl ether is unique due to its balance of stability and reactivity. It provides sufficient protection under a wide range of conditions while being relatively easy to remove when necessary .
属性
CAS 编号 |
272788-08-6 |
|---|---|
分子式 |
C15H34OSi |
分子量 |
258.51 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-nonan-2-yloxysilane |
InChI |
InChI=1S/C15H34OSi/c1-8-9-10-11-12-13-14(2)16-17(6,7)15(3,4)5/h14H,8-13H2,1-7H3 |
InChI 键 |
VEHNNYOZMMKKLL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


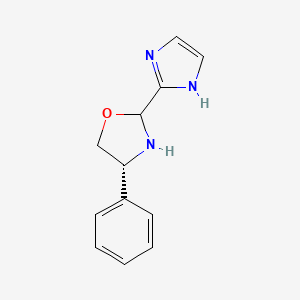
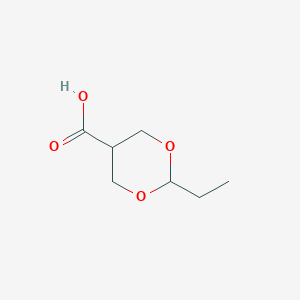
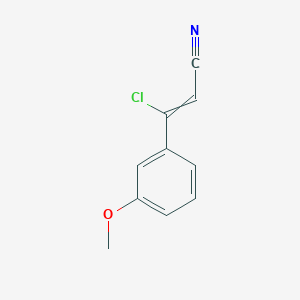
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
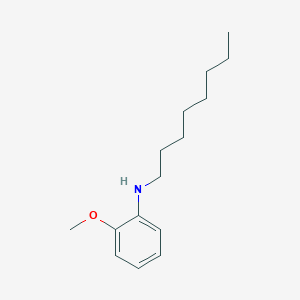
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
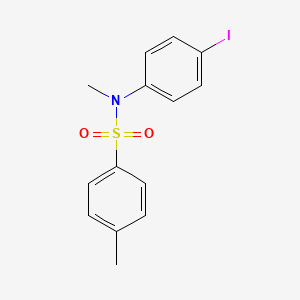
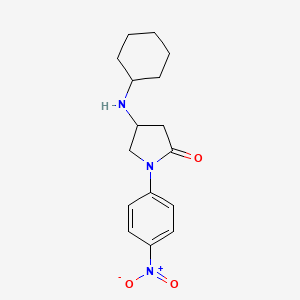
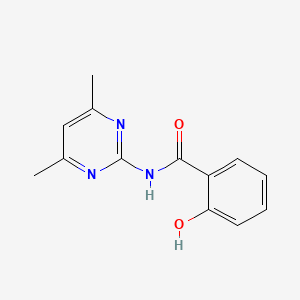
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
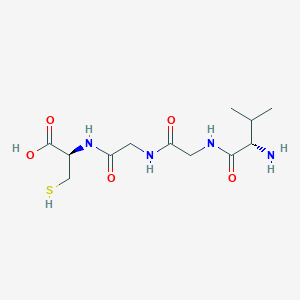
![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
